molecular formula C15H13N5O B2444384 2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396757-34-8

2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No. B2444384
CAS RN: 1396757-34-8
M. Wt: 279.303
InChI Key: CQYYTAHYSKMOPP-UHFFFAOYSA-N
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Description

2-phenyl-N-(p-tolyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the family of tetrazoles. It has gained significant attention in recent years due to its potential applications in various scientific research fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocycles

    A study by Kumar et al. (2013) presents an efficient route to synthesize thiazoles, which are crucial in medicinal chemistry, through a chemoselective thionation-cyclization of highly functionalized enamides using Lawesson's reagent. This method introduces functionalities like ester, N-substituted carboxamide, or peptide into thiazoles, highlighting the versatility of tetrazole derivatives in synthesizing complex heterocycles (Kumar, Parameshwarappa, & Ila, 2013).

  • Microwave-Assisted Synthesis

    Hu et al. (2011) reported a rapid and efficient microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide. This synthesis method is noteworthy for its efficiency and the potential of the resulting compounds in various biological applications, such as bactericidal and antimicrobial activities (Hu, Wang, Zhou, & Xu, 2011).

Pharmacological Applications

  • Antitumor Activity

    Stevens et al. (1984) explored the synthesis and chemistry of imidazotetrazines, demonstrating their broad-spectrum antitumor activity. The study specifically investigated the interaction between 5-diazoimidazole-4-carboxamide and isocyanates, paving the way for novel antitumor agents that may function as prodrugs, showcasing the potential of tetrazole derivatives in cancer therapy (Stevens et al., 1984).

  • Antiallergic Agents

    Research by Honma et al. (1983) led to the development of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides with significant antiallergic activity, demonstrating the compound's efficacy in the rat passive cutaneous anaphylaxis assay. This work emphasizes the importance of substituents on the benzene and pyridine rings in enhancing the antiallergic activity, indicating the therapeutic potential of tetrazole derivatives in treating allergies (Honma et al., 1983).

Material Science Applications

  • Crystal Structure and DFT Study: Qin et al. (2019) conducted a comprehensive study on the crystal structure and theoretical (DFT) analysis of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, highlighting its potential as an organic intermediate in various chemical syntheses. The research offers insights into the physicochemical properties and molecular structure, underlining the compound's versatility beyond pharmacological applications (Qin, Long, Zhu, Zhou, Chai, & Zhao, 2019).

properties

IUPAC Name

N-(4-methylphenyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-11-7-9-12(10-8-11)16-15(21)14-17-19-20(18-14)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYYTAHYSKMOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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